(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
The compound (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule featuring a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process The initial step often includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-halo ketone
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy or hydroxyphenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.
Scientific Research Applications
(5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-[(E)-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-3-27-17-9-13(5-7-15(17)24)11-19-20(26)23(21(29)30-19)22-12-14-6-8-16(25)18(10-14)28-4-2/h5-12,24-25H,3-4H2,1-2H3/b19-11-,22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDZIQBTCLMAQD-TZRLVWCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC(=C(C=C3)O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=C(C=C3)O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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